3-(2-aminoethyl)-1-methyl-1H-pyrazol-5-ol
Overview
Description
The compound “3-(2-aminoethyl)-1-methyl-1H-pyrazol-5-ol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The presence of the aminoethyl group (-NHCH2CH2-) and a hydroxyl group (-OH) suggests that this compound might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would consist of a pyrazole ring substituted at the 3-position with an aminoethyl group and at the 1-position with a methyl group. The 5-position of the ring would carry a hydroxyl group .Chemical Reactions Analysis
As a pyrazole derivative, this compound might undergo reactions typical of this class of compounds. The aminoethyl group could participate in reactions with electrophiles, and the hydroxyl group could be involved in reactions typical of alcohols .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the amino and hydroxyl groups could result in the formation of hydrogen bonds, which could affect its solubility and boiling point .Scientific Research Applications
Synthesis Methods
The compound 3-(2-aminoethyl)-1-methyl-1H-pyrazol-5-ol and its derivatives have diverse applications in scientific research, primarily focusing on their synthesis methods for various organic compounds. For instance, a green, one-pot, solvent-free synthesis approach has been developed for the production of pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines, highlighting the environmental benefits and efficiency of such methods (Al-Matar et al., 2010). Similarly, nano α-Al2O3 supported ammonium dihydrogen phosphate has been utilized as a novel and heterogeneous catalyst for synthesizing tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives, emphasizing the importance of catalysts in facilitating reactions and enhancing yields (Maleki & Ashrafi, 2014).
Corrosion Inhibition
The derivatives of this compound have been studied for their corrosion inhibition properties. Research has shown that these compounds can significantly inhibit corrosion on C-steel surfaces in acidic environments, providing a chemical method for protecting industrial materials (Abdel Hameed et al., 2020).
Biological Activities
The compound and its derivatives have also been explored for various biological activities. For example, a study on the synthesis, characterization, and investigation of pyrazole derivatives identified potential antitumor, antifungal, and antibacterial pharmacophore sites, suggesting these compounds could have medical applications (Titi et al., 2020). Another study focused on the corrosion inhibition performance of pyranopyrazole derivatives for mild steel in HCl solution, incorporating gravimetric, electrochemical, and DFT studies to explore their efficiency and mechanism of action (Yadav et al., 2016).
Chemical Synthesis and Reactivity
Further research into the chemical synthesis and reactivity of this compound derivatives has led to the development of new methodologies and insights into their potential uses. For instance, new flexible synthesis techniques for pyrazoles with different, functionalized substituents have been established, expanding the utility of these compounds in chemical synthesis (Grotjahn et al., 2002).
Properties
IUPAC Name |
5-(2-aminoethyl)-2-methyl-1H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-9-6(10)4-5(8-9)2-3-7/h4,8H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMINGQDJLQFIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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